N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, boiling point, melting point, and molecular weight. Unfortunately, specific physical and chemical properties for “N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide” are not available in the literature .Scientific Research Applications
Chromogenic Detection of Cyanide
The heterocyclic compounds designed for colorimetric detection of cyanide, integrating a benzooxazine ring with an indoline fragment, demonstrate the potential application of N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide in environmental monitoring. These compounds, upon interaction with cyanide, undergo transformation into cyanoamines, leading to the appearance of an intense band in the visible region of the absorption spectrum. This chromogenic process is highly efficient and can detect micromolar concentrations of cyanide in water without interference from halide anions, highlighting its utility in the convenient determination of this toxic anion in aqueous environments (Tomasulo, Raymo, Sortino, & White, 2006).
Photoluminescent Materials for pH Sensing
The development of 6-Amino-8-cyanobenzo[1, 2-b]indolizines, exhibiting reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation, suggests a potential application for this compound in developing novel photoluminescent materials for pH sensing. The unusual blue-shifted acid-responsive photoluminescence behavior of these materials, due to C-protonation rather than N-protonation, paves the way for their use in various fields, including biochemical sensors and environmental monitoring (Outlaw, Bragg, Townsend, & Zhou, 2016).
Synthesis of Indolizine Derivatives
The novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives demonstrates the chemical versatility of this compound. This synthesis process, involving alkyl or aryl isocyanides and pyridine-2-carbaldehyde, highlights the compound's potential as a precursor in pharmaceutical and material science research, enabling the efficient production of various indolizine derivatives without the need for prior activation or modification (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).
Anticancer and Antituberculosis Activity
The synthesis and evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives for their in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity underscore the biomedical research potential of this compound derivatives. Molecular docking studies supporting the anticancer activity of these molecules suggest their applicability in developing new therapeutic agents against various diseases (Mahanthesha, Suresh, & Naik, 2022).
Mechanism of Action
Future Directions
The future directions for research on “N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide” could include further investigation into its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored .
Properties
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-17-8-5-7-15(18(17)25-2)16(11-20)21-19(23)13-10-14-6-3-4-9-22(14)12-13/h3-10,12,16H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRYXOOJTIVNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=CN3C=CC=CC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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